molecular formula C24H25N5O3 B1193410 N-[(3S,4R)-3-hydroxyoxan-4-yl]-1-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]pyrrolo[3,2-b]pyridine-3-carboxamide

N-[(3S,4R)-3-hydroxyoxan-4-yl]-1-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]pyrrolo[3,2-b]pyridine-3-carboxamide

Cat. No. B1193410
M. Wt: 431.496
InChI Key: FQGJDGJXEZTKDW-UNMCSNQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-06764427 is a selective azaindole muscarinic receptor M1 positive allosteric modulator. PF-06764427 was developed by Pfizer for Neuroscience research.

Scientific Research Applications

  • Central Nervous System Applications : A study identified a compound structurally related to "N-[(3S,4R)-3-hydroxyoxan-4-yl]-1-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]pyrrolo[3,2-b]pyridine-3-carboxamide" as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound showed potential in treating central nervous system disorders due to its ability to increase glycine concentration in cerebrospinal fluid (Yamamoto et al., 2016).

  • Anticancer Activity : Another study synthesized a series of pyrazolopyrimidine derivatives, including a compound similar to "N-[(3S,4R)-3-hydroxyoxan-4-yl]-1-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]pyrrolo[3,2-b]pyridine-3-carboxamide", showing promising anticancer and anti-5-lipoxygenase activities. These findings suggest potential applications in cancer treatment (Rahmouni et al., 2016).

  • Heterocyclic Chemistry : A study in heterocyclic chemistry reported the synthesis of various compounds related to "N-[(3S,4R)-3-hydroxyoxan-4-yl]-1-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]pyrrolo[3,2-b]pyridine-3-carboxamide". These compounds have potential applications in developing new pharmacological agents with varied biological activities (Maggio et al., 2005).

  • Synthetic Methodology : Research on synthetic methodology developed novel heterocyclic compounds, including those related to "N-[(3S,4R)-3-hydroxyoxan-4-yl]-1-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]pyrrolo[3,2-b]pyridine-3-carboxamide". This research contributes to the broader field of chemical synthesis and the development of new chemical entities (Anderson & Jones, 1984).

  • Biological Evaluation : A study focusing on the biological evaluation of novel pyrazolopyrimidines derivatives, closely related to "N-[(3S,4R)-3-hydroxyoxan-4-yl]-1-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]pyrrolo[3,2-b]pyridine-3-carboxamide", demonstrated their anticancer and anti-5-lipoxygenase agents potential, indicating applications in therapeutic treatments (Rahmouni et al., 2016).

properties

Product Name

N-[(3S,4R)-3-hydroxyoxan-4-yl]-1-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]pyrrolo[3,2-b]pyridine-3-carboxamide

Molecular Formula

C24H25N5O3

Molecular Weight

431.496

IUPAC Name

1-[4-(1-Methyl-1H-pyrazol-3-yl)-benzyl]-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (3R,4S)-(3-hydroxy-tetrahydro-pyran-4-yl)-amide

InChI

InChI=1S/C24H25N5O3/c1-28-11-8-19(27-28)17-6-4-16(5-7-17)13-29-14-18(23-21(29)3-2-10-25-23)24(31)26-20-9-12-32-15-22(20)30/h2-8,10-11,14,20,22,30H,9,12-13,15H2,1H3,(H,26,31)/t20-,22-/m0/s1

InChI Key

FQGJDGJXEZTKDW-UNMCSNQZSA-N

SMILES

O=C(C1=CN(CC2=CC=C(C3=NN(C)C=C3)C=C2)C4=CC=CN=C41)N[C@@H]5[C@@H](O)COCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PF-06764427;  PF 06764427;  PF06764427.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3S,4R)-3-hydroxyoxan-4-yl]-1-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]pyrrolo[3,2-b]pyridine-3-carboxamide
Reactant of Route 2
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N-[(3S,4R)-3-hydroxyoxan-4-yl]-1-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]pyrrolo[3,2-b]pyridine-3-carboxamide
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N-[(3S,4R)-3-hydroxyoxan-4-yl]-1-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]pyrrolo[3,2-b]pyridine-3-carboxamide
Reactant of Route 4
N-[(3S,4R)-3-hydroxyoxan-4-yl]-1-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]pyrrolo[3,2-b]pyridine-3-carboxamide
Reactant of Route 5
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N-[(3S,4R)-3-hydroxyoxan-4-yl]-1-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]pyrrolo[3,2-b]pyridine-3-carboxamide
Reactant of Route 6
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N-[(3S,4R)-3-hydroxyoxan-4-yl]-1-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]pyrrolo[3,2-b]pyridine-3-carboxamide

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